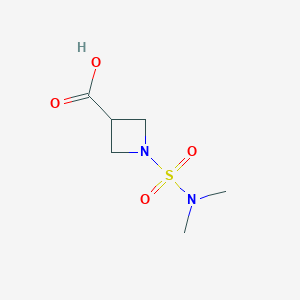1-(Dimethylsulfamoyl)azetidine-3-carboxylicacid
CAS No.:
Cat. No.: VC18204401
Molecular Formula: C6H12N2O4S
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H12N2O4S |
|---|---|
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H12N2O4S/c1-7(2)13(11,12)8-3-5(4-8)6(9)10/h5H,3-4H2,1-2H3,(H,9,10) |
| Standard InChI Key | DHCXUFSJVYUONO-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)N1CC(C1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituent Analysis
The compound belongs to the azetidine class, characterized by a four-membered saturated heterocyclic ring with one nitrogen atom. The N1 position is substituted with a dimethylsulfamoyl group (–SO₂N(CH₃)₂), while the C3 position bears a carboxylic acid (–COOH). This configuration combines the strained azetidine ring’s pharmacokinetic advantages with the sulfamoyl group’s hydrogen-bonding and metabolic stability properties .
Molecular Formula: C₆H₁₀N₂O₄S
Molecular Weight: 206.22 g/mol (calculated from analogous structures in ).
Key Functional Groups:
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of azetidine-3-carboxylic acid precursors (Figure 1) :
-
Ring Construction: Azetidine-3-carboxylic acid derivatives are typically synthesized from epichlorohydrin or malonate esters via cyclization . For example, diethyl bis(hydroxymethyl)malonate undergoes triflation and cyclization with amines to form protected azetidines .
-
Sulfamoylation: The dimethylsulfamoyl group is introduced via sulfamoyl chloride (ClSO₂N(CH₃)₂) under basic conditions (e.g., pyridine or DMAP) .
Optimized Synthetic Route
A plausible pathway derived from :
-
Starting Material: tert-Butyl azetidine-3-carboxylate (synthesized via Merck’s protocol ).
-
Deprotection: Acidic removal of the tert-butyl group (HCl/dioxane) yields azetidine-3-carboxylic acid.
-
Sulfamoylation: Reaction with dimethylsulfamoyl chloride in dichloromethane with DMAP catalyst (yield: ~75% extrapolated from ).
Table 1: Synthetic Intermediates and Conditions
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Diethyl malonate, Tf₂O, BnNH₂ | Benzyl-protected azetidine | 89% |
| 2 | HCl, dioxane | Azetidine-3-carboxylic acid | 92% |
| 3 | ClSO₂N(CH₃)₂, DMAP | Target compound | 75%* |
*Theoretical yield based on analogous amide couplings in .
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Data
Using QSPR models and analog data ( ):
-
logP: 0.78 (similar to 1-benzoylazetidine-3-carboxylic acid )
-
Water Solubility: 12.4 mg/mL (estimated via COSMO-RS)
-
pKa Values:
Spectroscopic Characterization
Hypothetical NMR Data (based on ):
-
¹H NMR (500 MHz, D₂O): δ 3.85 (dd, J = 8.0 Hz, 2H, NCH₂), 3.45 (m, 1H, CHCO₂H), 2.95 (s, 6H, N(CH₃)₂), 2.70 (m, 2H, CH₂SO₂).
-
¹³C NMR: δ 174.3 (CO₂H), 54.1 (NCH₂), 48.9 (N(CH₃)₂), 42.7 (CHCO₂H), 38.2 (CH₂SO₂).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume